4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group at the 4-position and a 4-chlorophenyl ethyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorophenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- 4-amino benzene sulfonamide
- 4-(5-formyl-2-furyl)benzene-1-sulfonamide
- 4-METHYL-N-(4-NITROPHENYL)BENZENE-SULFONAMIDE
Uniqueness
Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorophenyl ethyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other benzenesulfonamide derivatives .
Properties
CAS No. |
928003-04-7 |
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Molecular Formula |
C14H15ClN2O2S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c15-12-3-1-11(2-4-12)9-10-17-20(18,19)14-7-5-13(16)6-8-14/h1-8,17H,9-10,16H2 |
InChI Key |
WOUHAFIOLTVHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
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